molecular formula C16H22O B14356618 1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane CAS No. 93162-98-2

1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane

Cat. No.: B14356618
CAS No.: 93162-98-2
M. Wt: 230.34 g/mol
InChI Key: OYPGSSINLUSXOL-UHFFFAOYSA-N
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Description

1,7,7-Trimethyl-2-phenoxybicyclo[221]heptane is a bicyclic organic compound with a unique structure that includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. This ensures efficient production with minimal waste and high product quality .

Scientific Research Applications

1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one.

    Bornane: 1,7,7-Trimethylbicyclo[2.2.1]heptane.

    Tricyclene: 1,7,7-Trimethyltricyclo[2.2.1.0,2,6]heptane.

Uniqueness

1,7,7-Trimethyl-2-phenoxybicyclo[221]heptane is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

93162-98-2

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

1,7,7-trimethyl-2-phenoxybicyclo[2.2.1]heptane

InChI

InChI=1S/C16H22O/c1-15(2)12-9-10-16(15,3)14(11-12)17-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3

InChI Key

OYPGSSINLUSXOL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)OC3=CC=CC=C3)C)C

Origin of Product

United States

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